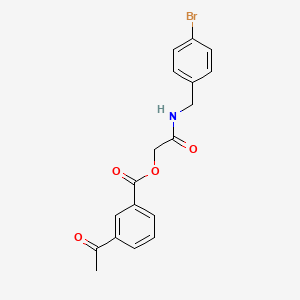
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-acetylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((4-Bromobenzyl)amino)-2-oxoethyl 3-acetylbenzoate” is a complex organic compound. It appears to contain a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a bromine atom, an amino group, and an oxoethyl group (a two-carbon chain with a double-bonded oxygen on one of the carbons). It also contains a benzoate group (a benzene ring attached to a carboxylate group), which is substituted with an acetyl group .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-acetylbenzoate involve complex chemical reactions and analytical techniques. These compounds are synthesized through various chemical reactions, including condensation, acylation, and cyclization processes. For instance, the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity showcases the chemical modification of phenyl acetic acid derivatives, leading to compounds with significant antibacterial activity (Salama, 2020). Another example is the synthesis of 4-({[4-amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, which illustrates the complexity of creating novel compounds with potential applications in drug discovery and material science (Fun et al., 2011).
Biological Activities
The antimicrobial and antitumorigenic properties of these compounds are of particular interest. The synthesis and evaluation of novel derivatives for their antimicrobial activity against various bacterial and fungal strains demonstrate the potential therapeutic applications of these chemicals. For example, some novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives were screened for their antimicrobial activity, showing promising results against several strains of bacteria and fungi (Kaneria et al., 2016). Another study focused on the synthesis of amino acid derivatives of benzo-1,5-diazepine in search of antitumorigenic compounds, illustrating the diverse biological applications of these chemical structures (Levshina et al., 1971).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of certain derivatives also indicate their potential use in photodynamic therapy for cancer treatment. For instance, the study on new zinc phthalocyanine derivatives with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base highlights their suitability as Type II photosensitizers in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Computational Studies
Computational and theoretical studies further contribute to understanding the molecular structure, stability, and electronic properties of these compounds. For example, a study on 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate used density functional theory to characterize its molecular structure, vibrational frequencies, and electronic properties, providing insights into its potential applications in material science and pharmaceuticals (Diwaker et al., 2015).
Propriétés
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-acetylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-12(21)14-3-2-4-15(9-14)18(23)24-11-17(22)20-10-13-5-7-16(19)8-6-13/h2-9H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGXEJSIOWCTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide](/img/structure/B2801141.png)
![3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2801144.png)
![2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2801145.png)
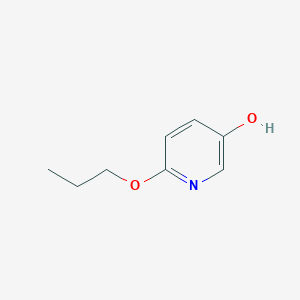
![2-(2-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2801148.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801151.png)
![(1S,5R)-3lambda6-Thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B2801152.png)
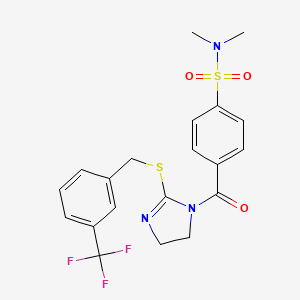
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2801156.png)
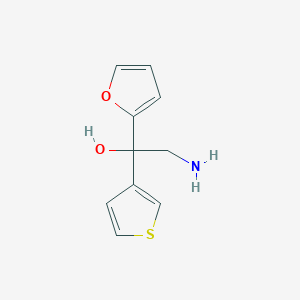
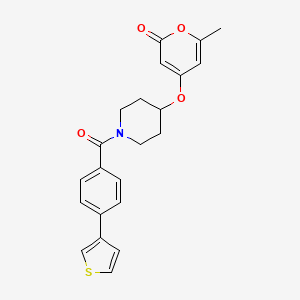
![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2801163.png)
![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2801164.png)